4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile
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Overview
Description
4-(1,3-Benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzodioxole moiety, an indeno-pyridine core, and a nitrile group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile typically involves multi-step organic reactions
Formation of the Indeno-Pyridine Core: This step often involves the cyclization of a suitable precursor, such as a 2-aryl-3-cyano-4H-pyran, under acidic or basic conditions.
Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using a benzodioxole boronic acid or halide.
Final Functionalization: The nitrile group is typically introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indeno-pyridine core is replaced by a cyano group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the benzodioxole moiety or the indeno-pyridine core, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at positions activated by the electron-withdrawing nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate nucleophilic substitutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
This compound has shown promise in biological and medicinal research due to its potential anticancer and antimicrobial properties. Studies have indicated that derivatives of this compound can inhibit the growth of certain cancer cell lines and exhibit antibacterial activity .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given its conjugated system and potential for functionalization.
Mechanism of Action
The mechanism by which 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile exerts its effects is not fully understood but is believed to involve interactions with cellular proteins and enzymes. The benzodioxole moiety may interact with biological targets through hydrogen bonding and π-π stacking interactions, while the nitrile group can act as an electrophilic center, reacting with nucleophilic sites in proteins.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile: shares similarities with other indeno-pyridine derivatives and benzodioxole-containing compounds.
Indeno[1,2-b]pyridine Derivatives: These compounds often exhibit similar biological activities, such as anticancer and antimicrobial properties.
Benzodioxole-Containing Compounds: Compounds with the benzodioxole moiety are known for their diverse biological activities, including sedative, hypotensive, and anticonvulsant effects.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer a distinct set of chemical reactivities and biological activities
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O3/c1-11-15(9-22)18(12-6-7-16-17(8-12)26-10-25-16)19-20(23-11)13-4-2-3-5-14(13)21(19)24/h2-8,18,23H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRXUTMORORTAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC5=C(C=C4)OCO5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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